

# Molecular formula and structure of MPTP hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                   |
|----------------|---------------------------------------------------|
| Compound Name: | 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride |
| Cat. No.:      | B1299778                                          |

[Get Quote](#)

An In-depth Technical Guide to MPTP Hydrochloride for Researchers and Drug Development Professionals

## Introduction

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride is a potent and selective dopaminergic neurotoxin. Its discovery as a contaminant in a synthetic opioid led to the induction of severe, irreversible parkinsonism in a group of young drug users. This tragic event, however, opened a new frontier in neuroscience research. MPTP has since become an invaluable tool for inducing a preclinical model of Parkinson's disease (PD) in various animal species, particularly rodents and non-human primates.<sup>[1][2]</sup> By closely mimicking the pathological hallmarks of PD, specifically the destruction of dopaminergic neurons in the substantia nigra pars compacta, MPTP allows scientists to investigate the disease's mechanisms and evaluate potential neuroprotective and restorative therapies.<sup>[3][4]</sup>

This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and neurotoxic mechanisms of MPTP hydrochloride. It also details experimental protocols for its use in creating animal models of Parkinson's disease and visualizes the key pathways involved in its mechanism of action.

## Molecular Formula and Structure

MPTP hydrochloride is the hydrochloride salt of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

- Molecular Formula: C<sub>12</sub>H<sub>16</sub>ClN[5][6][7]
- IUPAC Name: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride[6]
- Chemical Structure: The molecule consists of a tetrahydropyridine ring with a methyl group attached to the nitrogen atom (position 1) and a phenyl group at position 4.



**Figure 1.** Chemical Structure of MPTP Hydrochloride.

## Physicochemical and Quantitative Data

MPTP hydrochloride is a white, solid crystalline substance.[2][5][8] Its key properties and solubility are summarized in the table below.

| Property                              | Value                                                                                                                                                                    | Reference(s)  |
|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Molecular Weight                      | 209.72 g/mol                                                                                                                                                             | [5][7][9]     |
| CAS Number                            | 23007-85-4                                                                                                                                                               | [5][6][7]     |
| Appearance                            | White Solid                                                                                                                                                              | [2][5][8]     |
| Melting Point                         | 254.0 °C                                                                                                                                                                 | [10]          |
| Solubility                            | Water: 10 mg/mL [5][11]; ≥21 mg/mL [7]<br>DMSO: 11-30 mg/mL<br>(varies by source) [9]; 23.86 mg/mL [5]<br>Ethanol: ≥25.45 mg/mL (with gentle warming and ultrasonic) [7] | [5][7][9][11] |
| In Vitro Activity (IC <sub>50</sub> ) | ~53 μM for inhibition of neuromuscular transmission in mouse phrenic nerve-hemidiaphragm preparations.<br>[7][12]                                                        | [7][12]       |

## Mechanism of Neurotoxicity

The neurotoxicity of MPTP is not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP<sup>+</sup>).<sup>[13]</sup> The process is a multi-step cascade that results in the selective destruction of dopaminergic neurons.

- **Blood-Brain Barrier Penetration:** As a lipophilic molecule, MPTP readily crosses the blood-brain barrier after systemic administration.<sup>[9][13]</sup>
- **Conversion to MPP<sup>+</sup>:** Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is primarily located in glial cells (specifically astrocytes). This two-step oxidation process converts MPTP first to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP<sup>+</sup>) and then to the active toxic cation, MPP<sup>+</sup>.<sup>[1][14][15]</sup>
- **Selective Neuronal Uptake:** MPP<sup>+</sup> is then released into the extracellular space and is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).<sup>[3][13]</sup>

This transporter-mediated uptake is the primary reason for the specific targeting of dopaminergic neurons.[3]

- **Mitochondrial Accumulation and Toxicity:** Once inside the neuron, MPP<sup>+</sup> accumulates in the mitochondria. Here, it potently inhibits Complex I (NADH dehydrogenase) of the mitochondrial respiratory chain.[1][14] This inhibition disrupts cellular respiration, leading to a severe depletion of ATP (cellular energy).[4]
- **Oxidative Stress and Cell Death:** The blockade of Complex I also results in the increased production of reactive oxygen species (ROS), such as superoxide radicals.[4] This surge in ROS, combined with energy failure, induces a state of severe oxidative stress, damages cellular components, and ultimately triggers apoptotic cell death of the neuron.[4][16]

The entire signaling pathway from MPTP administration to neuronal death is depicted in the diagram below.



[Click to download full resolution via product page](#)

MPTP neurotoxic conversion and uptake pathway.

## Experimental Protocols for Parkinson's Disease Modeling

MPTP hydrochloride is widely used to induce parkinsonism in laboratory animals. The choice of animal model and dosing regimen is critical for achieving the desired level of nigrostriatal

degeneration. Mice, particularly the C57BL/6 strain, are commonly used due to their susceptibility, though they require higher doses than primates.[1]

## General Preparation

- Solution Preparation: MPTP hydrochloride should be dissolved in sterile, physiological (0.9%) saline.[16] Prepare the solution fresh for each use.[16]
- Dosage Calculation: When calculating the dose, it is crucial to account for the mass of the hydrochloride moiety. The molecular weight of HCl is 36.46 g/mol , and that of MPTP base is 173.26 g/mol . Therefore, the free base constitutes approximately 82.6% of the hydrochloride salt's mass. Some protocols suggest a simplified correction factor, for instance, noting that HCl accounts for about 17% of the total weight of MPTP hydrochloride.[2][12][16] To administer a 20 mg/kg dose of MPTP free base, one would need to inject approximately 24.2 mg/kg of MPTP hydrochloride.

## Mouse Models: Dosing Regimens

The following are common protocols for inducing Parkinson's disease models in C57BL/6 mice (male, 8-12 weeks old).[16]

| Model Type | Administration Route   | Dosage                                        | Schedule                                                                                     | Expected Outcome                                                                                                                                                                       | Reference(s) |
|------------|------------------------|-----------------------------------------------|----------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Acute      | Intraperitoneal (i.p.) | 14-20 mg/kg (of MPTP free base) per injection | Four injections administered on a single day, with a 2-hour interval between each injection. | Rapid and significant depletion of striatal dopamine. Behavioral effects like reduced activity and piloerection may be observed for 24-48 hours post-injection.                        | [16]         |
| Sub-acute  | Intraperitoneal (i.p.) | 20-30 mg/kg (of MPTP free base) per injection | One injection administered daily for five consecutive days.                                  | Produces a more progressive and substantial loss of dopaminergic neurons in the substantia nigra, closely modeling the progressive nature of PD. Mice may appear normal during dosing. | [16]         |

---

|         |                         |                                                               |                              |                                                                                                                                                                     |
|---------|-------------------------|---------------------------------------------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chronic | Subcutaneou<br>s (s.c.) | 25 mg/kg<br>(MPTP-HCl)<br>+ 250 mg/kg<br>Probenecid<br>(i.p.) | Twice a week<br>for 5 weeks. | Probenecid<br>inhibits the<br>renal<br>excretion of<br>MPP+,<br>leading to a<br>more<br>sustained<br>exposure and<br>a chronic<br>neurodegene<br>rative<br>process. |
|---------|-------------------------|---------------------------------------------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|

---

Note: Animal health and behavior should be closely monitored during and after MPTP administration. Observe for signs of distress, reduced activity, or motor deficits.[\[16\]](#) All procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

## Safety Precautions

MPTP is a known human neurotoxin. Strict safety protocols must be followed when handling this compound.

- **Handling:** Always handle MPTP hydrochloride in a certified chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
- **Waste Disposal:** All contaminated materials and waste must be disposed of as hazardous chemical waste according to institutional guidelines.
- **Accidental Exposure:** In case of skin contact, wash immediately and thoroughly with soap and water. In case of inhalation or ingestion, seek immediate medical attention. Administering a MAO-B inhibitor like selegiline may mitigate toxic effects if done promptly after exposure.[\[13\]](#)

## Conclusion

MPTP hydrochloride remains a cornerstone of Parkinson's disease research. Its ability to selectively target and destroy dopaminergic neurons provides a robust and reproducible model for studying the disease's etiology, pathogenesis, and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of its molecular characteristics, mechanism of action, and proper handling is essential for any researcher utilizing this powerful neurotoxin.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]
- 3. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP hydrochloride | dopamine neurotoxin | TargetMol [targetmol.com]
- 6. MPTP hydrochloride | C12H16CIN | CID 161406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. MPTP Hydrochloride - CAS 23007-85-4 - Calbiochem | 506382 [merckmillipore.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 | IM57898 [biosynth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MPTP - Wikipedia [en.wikipedia.org]

- 14. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Molecular formula and structure of MPTP hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299778#molecular-formula-and-structure-of-mptp-hydrochloride]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)